
2-(3-Bromo-2-thiényl)-2-oxoéthyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a chemical compound that features a thiophene ring substituted with a bromine atom and a thiocyanate group. Thiophene derivatives are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Méthodes De Préparation
The synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-bromo-2-thiophenecarboxylic acid with thiocyanate under specific conditions. One common method includes the use of a dehydrating agent like thionyl chloride to convert the carboxylic acid to an acyl chloride, which then reacts with ammonium thiocyanate to form the desired thiocyanate compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cyclization Reactions: The thiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in substitution reactions, while the bromine atom can facilitate electrophilic aromatic substitution. The thiophene ring’s electronic properties also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate can be compared with other thiophene derivatives such as:
2-Acetyl-3-bromothiophene: Similar in structure but with an acetyl group instead of a thiocyanate group.
3-Bromo-2-thienylmethanone: Features a methanone group instead of a thiocyanate group.
3-Bromo-2-thienyl thiocyanate: Lacks the oxoethyl group present in 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate.
Propriétés
IUPAC Name |
[2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPVRABJZKIRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CSC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
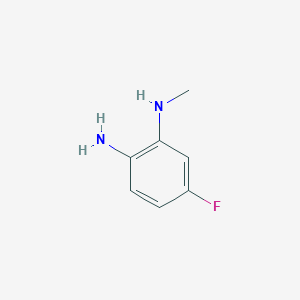

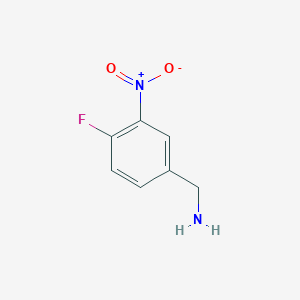

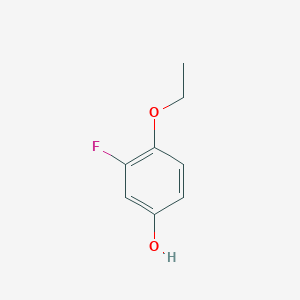
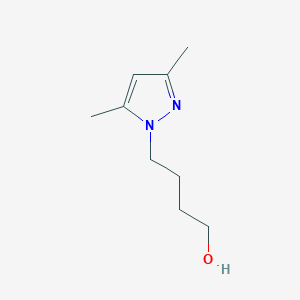
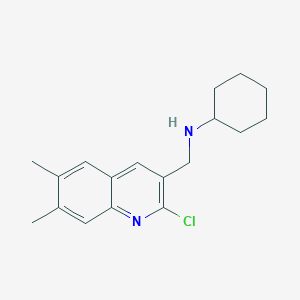
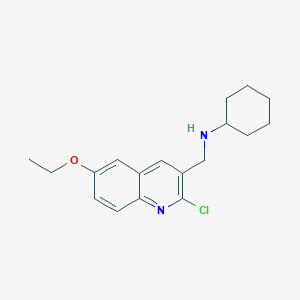
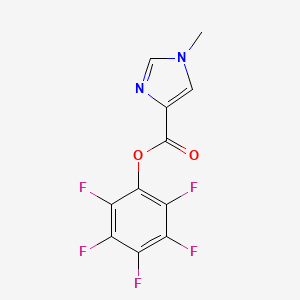

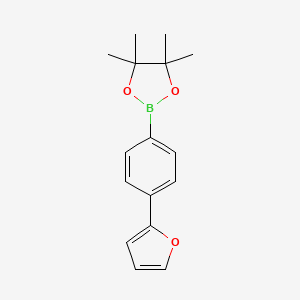

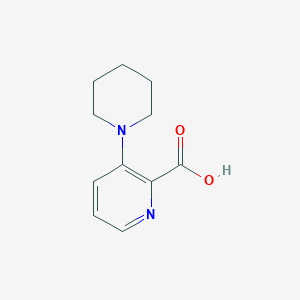
![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
